5-Methyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid

Catalog No.
S13993749
CAS No.
M.F
C8H13NO2
M. Wt
155.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methyl-3-azabicyclo[3.1.1]heptane-1-carboxylic a...

Product Name

5-Methyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid

IUPAC Name

5-methyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

InChI

InChI=1S/C8H13NO2/c1-7-2-8(3-7,6(10)11)5-9-4-7/h9H,2-5H2,1H3,(H,10,11)

InChI Key

DDDRVSRYCLYJQU-UHFFFAOYSA-N

Canonical SMILES

CC12CC(C1)(CNC2)C(=O)O

5-Methyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid is a bicyclic compound characterized by its unique azabicyclic structure, which incorporates a nitrogen atom into a bicyclic framework. The compound has the molecular formula C8H13NO2C_8H_{13}NO_2 and a molecular weight of 155.19 g/mol. Its structure features a carboxylic acid functional group, which contributes to its chemical reactivity and biological activity. The compound is recognized for its potential applications in medicinal chemistry and as a building block in organic synthesis.

, including:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it can lose carbon dioxide.
  • Nucleophilic substitution: The nitrogen atom may engage in nucleophilic reactions, particularly with electrophiles.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that 5-Methyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid exhibits notable biological activities, particularly in the realm of neuropharmacology. It has been studied for its potential effects on neurotransmitter systems, which may influence cognitive functions and mood regulation. The compound's structural similarity to certain neurotransmitters suggests it could interact with specific receptors in the brain, although detailed pharmacological studies are still needed to elucidate its mechanisms of action.

Several synthesis methods have been reported for 5-Methyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid:

  • Cyclization Reactions: Starting from appropriate precursors, cyclization can yield the bicyclic structure.
  • Functional Group Transformations: Existing compounds can be modified through reactions such as oxidation or reduction to introduce the necessary functional groups.
  • Multistep Synthesis: A combination of various organic reactions may be employed to construct the compound from simpler starting materials.

These methods demonstrate the synthetic flexibility available for producing this compound.

5-Methyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid has potential applications in:

  • Medicinal Chemistry: As a scaffold for developing new pharmaceuticals targeting neurological disorders.
  • Organic Synthesis: Serving as an intermediate in the synthesis of more complex molecules.
  • Research: Investigating its biological properties could lead to insights into neurotransmitter function and related therapies.

Interaction studies involving 5-Methyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid focus on its binding affinity to various receptors and enzymes. Preliminary studies suggest it may interact with neurotransmitter receptors, although comprehensive studies are required to confirm these interactions and determine their significance in biological systems.

Several compounds share structural similarities with 5-Methyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid, including:

Compound NameCAS NumberMolecular FormulaUnique Features
3-Azabicyclo[3.1.1]heptane-6-carboxylic acid1240525-76-1C7H12ClNO2Different position of carboxyl group
3-Benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride1240525-81-8C14H18ClNO2Benzyl substitution enhances lipophilicity
Methyl 5-methoxy-3-azabicyclo[3.1.1]heptane-1-carboxylate2803827-28-1C9H15NO3Methyl ether group adds distinct properties

These compounds illustrate the diversity within the azabicyclic family and highlight the unique characteristics of 5-Methyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid, particularly its specific functional groups and potential biological activities.

XLogP3

-2.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

155.094628657 g/mol

Monoisotopic Mass

155.094628657 g/mol

Heavy Atom Count

11

Dates

Modify: 2024-08-10

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